1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine
Description
1-Methyl-3-(3-methyl-4-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1-methyl group at the pyrazole nitrogen and a 3-methyl-4-nitrophenyl substituent at the 3-position. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding . This compound belongs to a broader class of 1,5-disubstituted pyrazol-3-amines, which are widely explored for their biological activities, including enzyme inhibition (e.g., thrombin, botulinum neurotoxin) and pesticidal applications .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-4-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-8(3-4-10(7)15(16)17)9-6-11(12)14(2)13-9/h3-6H,12H2,1-2H3 |
InChI Key |
UDQCXXNGTQPQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-Methyl-3-(3-methyl-4-aminophenyl)-1h-pyrazol-5-amine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive pyrazoles.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methyl-4-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins .
Comparison with Similar Compounds
Key Observations :
- This may improve binding affinity in enzyme pockets, as seen in thrombin inhibitors (e.g., 24e vs. 24g: 16 nM vs. 419 nM IC₅₀) .
- Steric effects : Bulky substituents (e.g., tert-butyl in compound 33 ) reduce activity, suggesting a balance between electronic and steric factors.
Enzyme Inhibition
- Thrombin Inhibition : Pyrazol-5-amines with EWGs at the 3-position exhibit enhanced potency. For example, 3-pyridyl (24e, IC₅₀ = 16 nM) outperforms 3-phenyl (24g, IC₅₀ = 419 nM) due to improved π-stacking or hydrogen bonding . The nitro group in the target compound may similarly enhance interactions with catalytic residues.
- Botulinum Neurotoxin (BoNT) Inhibition : Nitro-substituted analogs (e.g., 3-(4-nitrophenyl)-1H-pyrazol-5-amine) demonstrate improved inhibition of BoNTA-LC, likely due to nitro’s strong EWG properties enhancing electrophilic interactions .
Fungicidal and Herbicidal Activity
- SDH Inhibition : Pyrazole derivatives with trifluoromethyl groups (e.g., compound 2 ) and thioether linkages (e.g., 5g ) show fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani. The nitro group’s polarity may similarly disrupt fungal membrane proteins or enzyme active sites.
Challenges
- Nitro Group Stability : Nitro substituents may complicate synthesis due to sensitivity to reducing agents or high temperatures.
Physicochemical Properties
NMR and Electronic Effects
- DFT Calculations : Substituents like nitro significantly alter ¹H and ¹³C NMR chemical shifts. For example, B97D functional accurately predicts shifts for nitro-containing analogs, reflecting strong electron withdrawal .
Crystal Packing and Solubility
- Hydrogen Bonding: The nitro group participates in hydrogen-bonding networks, influencing crystal packing (e.g., Etter’s graph-set analysis ). This may reduce solubility compared to non-polar analogs.
Biological Activity
1-Methyl-3-(3-methyl-4-nitrophenyl)-1H-pyrazol-5-amine, also known as 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its applications in pharmaceuticals, agrochemicals, and material science, along with detailed research findings and case studies.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 16459-47-5
1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Methyl-3-(3-methyl-4-nitrophenyl)-1H-pyrazol-5-amine. Research indicates that compounds with the pyrazole scaffold exhibit significant inhibitory effects on various cancer cell lines.
Case Study:
A study evaluated several pyrazole compounds for their effects on breast cancer cells (MDA-MB-231). The results demonstrated that selected compounds induced apoptosis and inhibited cell proliferation at concentrations as low as 2.5 μM. Specifically, three compounds showed enhanced caspase-3 activity, confirming their potential as anticancer agents .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Various derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Research Findings:
Recent studies reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, some compounds demonstrated IC50 values ranging from 57.24 to 69.15 μg/mL against COX enzymes .
3. Agrochemical Applications
In agricultural chemistry, 1-Methyl-3-(3-methyl-4-nitrophenyl)-1H-pyrazol-5-amine is utilized in the formulation of pesticides and herbicides. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices.
Application Example:
The compound's ability to act as a selective herbicide has been documented, indicating its potential in reducing chemical usage while maintaining crop yields .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazole derivatives is crucial for designing more potent compounds. Modifications at various positions on the pyrazole ring can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 3 | Increases lipophilicity and cellular uptake |
| Nitro group at position 4 | Enhances anticancer activity through apoptosis induction |
| Substituents on phenyl ring | Alters selectivity towards COX enzymes |
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer and inflammation pathways. These studies suggest that modifications can lead to improved interactions with active sites, enhancing therapeutic efficacy .
Safety and Toxicology
While the biological activities are promising, safety assessments are essential. Preliminary toxicological evaluations indicate that certain derivatives exhibit low toxicity profiles in vivo, with lethal doses significantly higher than therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
